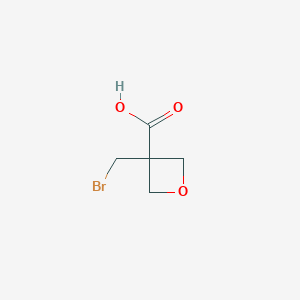

3-(Bromomethyl)oxetane-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

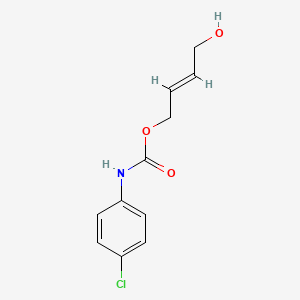

3-(Bromomethyl)oxetane-3-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is a solid substance with the SMILES string BrCC1COC1 .

Synthesis Analysis

The synthesis of this compound involves the use of trimethyloxosulfonium iodide. The oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . A related method was reported that used the sodium anion of an NTs-sulfoximine .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C5H7BrO3/c6-1-5(4(7)8)2-9-3-5/h1-3H2, (H,7,8) . The molecular weight of this compound is 195.01 .Chemical Reactions Analysis

The chemical reactions involving this compound are quite interesting. For instance, the formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 195.01 and its InChI code 1S/C5H7BrO3/c6-1-5(4(7)8)2-9-3-5/h1-3H2, (H,7,8) . It is a solid substance .科学的研究の応用

Bioisosteric Applications

The oxetane ring, including structures like 3-(Bromomethyl)oxetane-3-carboxylic acid, has been evaluated as an isostere of the carbonyl moiety. This suggests that oxetane derivatives could serve as potential surrogates for the carboxylic acid functional group, offering new avenues for drug design and development. Such compounds have been synthesized and assessed for their physicochemical properties and potential as carboxylic acid bioisosteres, indicating their promise in medicinal chemistry (Lassalas et al., 2017).

Energetic Materials Development

3-Bromomethyl-3-hydroxymethyloxetane serves as an inexpensive and versatile precursor for the synthesis of 3,3-disubstituted oxetane derivatives. These derivatives have been used to create energetic oxetanes with improved performance, insensitivity, and thermostability. Such compounds exhibit higher detonation velocities and pressures, making them superior to previous materials and highlighting their potential in the development of advanced explosives (Born et al., 2022).

Chromatographic Applications

The use of this compound derivatives in chromatography has been explored, particularly in high-performance liquid chromatography (HPLC) for the selective and highly sensitive fluorescence derivatization of carboxylic acids. This highlights its utility in analytical chemistry for enhancing detection sensitivity and selectivity in the analysis of various compounds (Yamaguchi et al., 1985).

Advanced Material Synthesis

The synthesis and characterization of polymers and copolymers derived from oxetane monomers, including this compound, have been extensively researched. These materials find applications in the creation of energetic binders for solid propellants and polymer-bonded explosives, showcasing the compound's role in the synthesis of materials with specific physical properties and applications in defense and aerospace industries (Li et al., 2014).

Synthetic Chemistry Innovations

Oxetane derivatives are pivotal in the synthesis of novel compounds through processes such as bromocyclization, which enables the development of structurally complex and functionally diverse molecules. This chemical versatility underpins the utility of this compound in facilitating innovative synthetic routes and the creation of new molecules with potential applications in drug discovery and material science (Chen et al., 2012).

Safety and Hazards

The safety information for 3-(Bromomethyl)oxetane-3-carboxylic acid includes hazard statements H302, H315, H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

特性

IUPAC Name |

3-(bromomethyl)oxetane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO3/c6-1-5(4(7)8)2-9-3-5/h1-3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGGWEZKGGFKTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CBr)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802048-89-0 |

Source

|

| Record name | 3-(bromomethyl)oxetane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-tert-butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2939810.png)

![1-cyclohexanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2939812.png)

![Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2939819.png)

![4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2939823.png)

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2939825.png)

![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl acetate](/img/structure/B2939827.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2939828.png)

![methyl 2-[4-({[(2-bromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2939830.png)

![1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2939831.png)